molecular formula C8H5BrN2O3 B13891446 5-Bromo-7-nitro-indolin-2-one

5-Bromo-7-nitro-indolin-2-one

Cat. No.: B13891446
M. Wt: 257.04 g/mol
InChI Key: BLIJPVOBYPDTRV-UHFFFAOYSA-N
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Description

5-Bromo-7-nitro-indolin-2-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features a bromine atom at the 5th position and a nitro group at the 7th position on the indolin-2-one core structure. This unique arrangement imparts specific chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-nitro-indolin-2-one typically involves the bromination and nitration of indolin-2-one. One common method includes the bromination of indolin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-nitro-indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-7-nitro-indolin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-7-nitro-indolin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine atom may enhance the compound’s binding affinity to certain enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-indolin-2-one: Lacks the nitro group, resulting in different chemical and biological properties.

    7-Nitro-indolin-2-one: Lacks the bromine atom, affecting its reactivity and biological activity.

    5-Bromo-7-chloro-indolin-2-one:

Uniqueness

5-Bromo-7-nitro-indolin-2-one is unique due to the presence of both bromine and nitro groups on the indolin-2-one core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H5BrN2O3

Molecular Weight

257.04 g/mol

IUPAC Name

5-bromo-7-nitro-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5BrN2O3/c9-5-1-4-2-7(12)10-8(4)6(3-5)11(13)14/h1,3H,2H2,(H,10,12)

InChI Key

BLIJPVOBYPDTRV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)[N+](=O)[O-])NC1=O

Origin of Product

United States

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